![molecular formula C15H13N5O4S B2960730 N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide CAS No. 888444-29-9](/img/structure/B2960730.png)
N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C15H13N5O4S and its molecular weight is 359.36. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Evaluation
- A study conducted by Ravichandiran et al. (2015) explored the synthesis and characterization of various derivatives, including those related to N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide, focusing on their antibacterial properties. They used molecular docking to understand the interaction of these compounds with bacterial protein receptors, finding one compound exhibiting a significant minimum inhibitory concentration against Proteus vulgaris, an indication of promising antibacterial activity (Ravichandiran, Premnath, & Vasanthkumar, 2015).
DNA-DNA Interstrand Crosslinking
- Knox et al. (1991) researched the bioactivation of certain derivatives, which are closely related to the chemical . They found that these derivatives can form DNA-DNA interstrand crosslinks, a significant action for cytotoxic agents used in cancer therapy. This study provides insight into the potential chemotherapeutic applications of these compounds (Knox, Friedlos, Marchbank, & Roberts, 1991).
Reductive Chemistry in Hypoxia-Selective Cytotoxins
- Palmer et al. (1995) examined the reductive chemistry of a novel hypoxia-selective cytotoxin, which shares structural similarities with the chemical of interest. They identified that the reduction of nitro groups in the molecule leads to cytotoxic amine or hydroxylamine derivatives, crucial for selective toxicity against hypoxic tumor cells (Palmer, van Zijl, Denny, & Wilson, 1995).
Inhibition of Thymidylate Synthase and Antitumor Activity
- Research by Gangjee et al. (2004) involved the synthesis of benzoyl ring halogenated derivatives, related to the chemical in focus, as inhibitors of thymidylate synthase, a key target in cancer chemotherapy. This study highlights the potential of these compounds as antitumor agents (Gangjee, Jain, McGuire, & Kisliuk, 2004).
Enzyme Activation in Tumor Cells
- Knox et al. (1988) identified a specific enzyme in tumor cells that can activate similar compounds to the one , leading to cytotoxic effects. This discovery is pivotal for developing targeted cancer therapies using these compounds (Knox, Boland, Friedlos, Coles, Southan, & Roberts, 1988).
Mechanism of Action
Target of action
The compound contains a pyrimidine moiety, which is a common structure in biologically active compounds such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 . Therefore, it’s possible that this compound could interact with similar targets, but without specific studies, this is purely speculative.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. For example, the presence of a nitro group could potentially affect the compound’s absorption and distribution due to its polarity .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by oxidative conditions due to the presence of a nitro group .
properties
IUPAC Name |
N-(4-amino-6-oxo-2-prop-2-ynylsulfanyl-1H-pyrimidin-5-yl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S/c1-3-7-25-15-18-12(16)11(14(22)19-15)17-13(21)9-5-4-6-10(8(9)2)20(23)24/h1,4-6H,7H2,2H3,(H,17,21)(H3,16,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGKGSFTYVAWMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(N=C(NC2=O)SCC#C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide |
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